molecular formula C25H30O4Si B13396202 6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

Cat. No.: B13396202
M. Wt: 422.6 g/mol
InChI Key: MNHGEKZEDWXELW-UHFFFAOYSA-N
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Description

The compound (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is a complex organic molecule featuring a cyclopentadioxole core with a tert-butyldiphenylsilyl protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldiphenylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopentadioxole core.

    Reduction: Reduced forms of the compound, depending on the specific functional groups present.

    Substitution: Deprotected hydroxyl groups and other substituted derivatives.

Scientific Research Applications

Chemistry

Biology and Medicine

    Drug Development:

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group provides steric hindrance and stability, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl ethers: Similar protecting groups but with different steric and electronic properties.

    Trimethylsilyl ethers: Another class of silyl protecting groups with different reactivity and stability.

Uniqueness

The tert-butyldiphenylsilyl group in (3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one provides a unique combination of steric bulk and stability, making it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .

Properties

IUPAC Name

6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-17-18-16-21(26)23-22(18)28-25(4,5)29-23/h6-16,22-23H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHGEKZEDWXELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=O)C=C2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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